I+/--Ethyl-2-nitrobenzenemethanol
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Overview
Description
1-(2-Nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H11NO3. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its light yellow to brown clear liquid appearance and has a molecular weight of 181.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)propan-1-ol can be synthesized through various methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 1-(2-nitrophenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions
Major Products Formed
Oxidation: 1-(2-nitrophenyl)propan-1-one or 1-(2-nitrophenyl)propanal.
Reduction: 1-(2-aminophenyl)propan-1-ol.
Substitution: Various substituted phenylpropanols depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-nitrophenyl)propan-1-ol primarily involves its photolabile properties. Upon exposure to light, the nitro group undergoes a photochemical reaction, leading to the release of the protecting group and the formation of the desired product. This property is exploited in solid-phase peptide synthesis (SPPS) to achieve high photo-release rates and stability under various conditions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group at the para position.
1-(2-Aminophenyl)propan-1-ol: The nitro group is reduced to an amino group.
3-Bromo-1-(2-nitrophenyl)propan-1-ol: Contains a bromine atom in addition to the nitro group.
Uniqueness
1-(2-Nitrophenyl)propan-1-ol is unique due to its ortho-nitro substitution, which influences its reactivity and photolabile properties. This makes it particularly useful in applications requiring controlled release of functional groups under light exposure .
Properties
CAS No. |
90972-31-9 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(2-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11NO3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,2H2,1H3 |
InChI Key |
KJDAFZZSRSPAJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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